

An In-depth Technical Guide to the Physicochemical Properties of Nerylacetone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nerylacetone**

Cat. No.: **B1225463**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Nerylacetone**, also known as (Z)-6,10-Dimethyl-5,9-undecadien-2-one. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key analytical procedures.

Physicochemical Properties of Nerylacetone

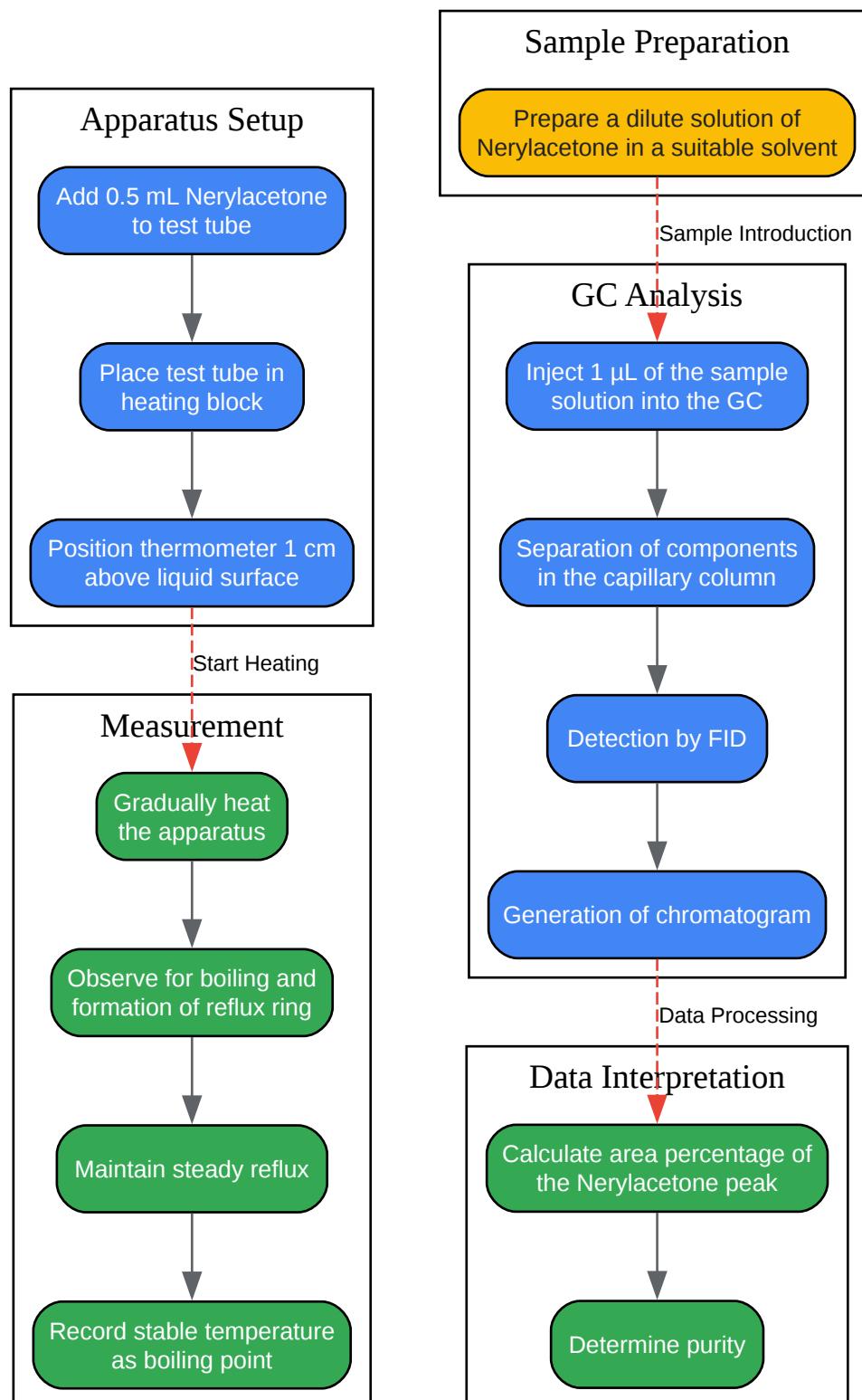
Nerylacetone is a naturally occurring acyclic monoterpenoid found in various plants.^[1] It is recognized for its characteristic fatty and metallic odor.^{[2][3]} The fundamental physicochemical properties of **Nerylacetone** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₂ O	[1][4]
Molecular Weight	194.31 g/mol	[1][3]
Appearance	Colorless to pale yellow clear liquid	[2]
Boiling Point	106.00 to 107.00 °C at 760.00 mm Hg 80.00 °C at 0.03 mm Hg 250-255 °C	[2][3]
Density	0.868 g/mL at 20 °C	[3]
Specific Gravity	0.86800 at 25.00 °C	[2]
Refractive Index	1.45800 to 1.46800 at 20.00 °C n _{20/D} 1.467	[2][3]
Solubility	Soluble in alcohol.[2] Water solubility: 8.867 mg/L at 25 °C (estimated)	[2]
Vapor Pressure	0.016000 mmHg at 25.00 °C (estimated)	[2][5]
Flash Point	225.00 °F TCC (107.22 °C)	[2]
logP (o/w)	4.129 (estimated)	[2]
CAS Number	3879-26-3	[1][2][3]
Synonyms	cis-Geranylacetone, (Z)-Geranylacetone, (5Z)-6,10-dimethylundeca-5,9-dien-2-one	[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Nerylacetone**.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux method is suitable.


Apparatus:

- Small test tube (e.g., 10 x 75 mm)
- Thermometer or thermocouple
- Heating block or oil bath
- Clamping apparatus
- Pasteur pipette

Procedure:

- Place approximately 0.5 mL of **Nerylacetone** into the small test tube using a Pasteur pipette.
- Position the test tube in the heating block or oil bath.
- Clamp a thermometer or thermocouple so that the bulb is positioned about 1 cm above the surface of the liquid.
- Gradually heat the apparatus.
- Observe the sample for boiling and the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.
- Adjust the heating rate to maintain a steady reflux. The thermometer bulb should be level with the reflux ring.
- The stable temperature reading on the thermometer is the boiling point of the liquid.

Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. pubs.aip.org [pubs.aip.org]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Nerylacetone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1225463#what-are-the-physicochemical-properties-of-nerylacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com